molecular formula C25H26N4 B13393688 2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13393688
M. Wt: 382.5 g/mol
InChI Key: SVEIUMNPBJYNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and an imidazo[1,2-a]pyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is unique due to its combination of a biphenyl group, a piperazine ring, and an imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

6-methyl-2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C25H26N4/c1-19-7-12-24-27-25(23(29(24)17-19)18-28-15-13-26-14-16-28)22-10-8-21(9-11-22)20-5-3-2-4-6-20/h2-12,17,26H,13-16,18H2,1H3

InChI Key

SVEIUMNPBJYNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)C5=CC=CC=C5)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.